B1580170 L-GLUTAMIC ACID (3-13C)

L-GLUTAMIC ACID (3-13C)

Cat. No.: B1580170
M. Wt: 148.1
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutamic Acid (3-13C) is a stable isotope-labeled analog of L-glutamic acid, where carbon-13 (13C) is incorporated at the 3rd position of the molecule. This compound is an essential tool in biomedical and metabolic research, serving as a tracer to investigate the fate and function of amino acids within biological systems using techniques like mass spectrometry. As the most abundant excitatory neurotransmitter in the vertebrate nervous system, L-Glutamic Acid acts as an agonist for all subtypes of glutamate receptors, including metabotropic, kainate, NMDA, and AMPA receptors. This broad activity makes it a critical compound for studying brain function, neuronal signaling, and synaptic plasticity. Furthermore, it has been shown to have a direct activating effect on the release of dopamine (DA) from dopaminergic terminals, linking glutamatergic signaling to other neurotransmitter pathways. In cellular metabolism, glutamic acid is a key compound. It is involved in transamination reactions, serving as a central nitrogen carrier, and is a precursor for the synthesis of other important molecules, including the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). The 13C label at the 3-position allows researchers to precisely track these metabolic pathways and fluxes in real-time. L-Glutamic Acid (3-13C) is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Weight

148.1

Purity

98%

Origin of Product

United States

Scientific Research Applications

Biochemical Research

L-Glutamic acid (3-13C) is widely used in metabolic studies due to its role as a key amino acid in various biochemical pathways. Its isotopic labeling allows researchers to trace metabolic processes and understand the dynamics of amino acid metabolism.

Applications:

  • Metabolomics: The compound is utilized in metabolomic studies to analyze metabolic pathways and interactions within biological systems. It helps in identifying alterations in metabolism under different physiological conditions.
  • NMR Spectroscopy: Labeled glutamic acid is employed in nuclear magnetic resonance (NMR) spectroscopy to study protein structures and dynamics. The isotopic labeling enhances the resolution and sensitivity of NMR experiments.

Nutritional Studies

In nutritional research, L-glutamic acid (3-13C) is used to assess protein metabolism and amino acid utilization in humans and animals.

Case Study:
A study investigating the effects of exogenous application of L-glutamic acid on plant productivity demonstrated that it could enhance seed yields significantly. For instance, the application resulted in an increase of winter rapeseed yield by 3.5% to 11.8%, indicating its potential role as a growth enhancer in agricultural practices .

Agricultural Applications

L-Glutamic acid (3-13C) has been explored for its potential to improve crop yields and stress resistance.

Research Findings:

  • Seed Yield Enhancement: Research indicates that applying L-glutamic acid can lead to increased productivity in crops such as winter rapeseed. The study highlighted that using this amino acid can be an environmentally friendly alternative to chemical fertilizers .
  • Stress Resistance: L-glutamic acid has been shown to enhance plant resilience against abiotic stresses, such as drought and salinity, by modulating physiological responses.

Pharmaceutical Applications

The pharmaceutical industry utilizes L-glutamic acid (3-13C) for drug formulation and development.

Key Insights:

  • Neurotransmitter Research: As a neurotransmitter, glutamic acid plays a crucial role in brain function. Its labeled form aids in studying neurological disorders and developing therapeutic interventions.
  • Drug Metabolism Studies: The compound is used to investigate drug metabolism pathways, helping researchers understand how drugs interact with metabolic processes involving amino acids.

Production Techniques

The production of L-glutamic acid (3-13C) typically involves fermentation processes using microorganisms like Corynebacterium glutamicum. Recent studies have optimized these processes for higher yields through techniques such as immobilization of microbial cells.

Data Table: Yield Comparison

OrganismYield of L-glutamic Acid (g/l)
Corynebacterium glutamicum5.42
Mixed Culture (Corynebacterium + Pseudomonas reptilivora)7.96

This table summarizes the yield of L-glutamic acid produced by different cultures over a period of time, demonstrating the effectiveness of mixed cultures for enhanced production .

Chemical Reactions Analysis

Production of L-[3-13C]Lactate

L-[3-13C]lactate production can be achieved by exposing human erythrocytes to D-[1-13C]glucose or D-[6-13C]glucose in the presence of 2H2O . The production of C3-trisdeuterated, bisdeuterated, monodeuterated, or non-deuterated L-[3-13C]lactate can be assessed via 13C NMR spectroscopy .

Metabolism in Transformed Cells

Transformed cells exhibit a high rate of glutamine consumption .

Metabolic Rates (μmol per 10^9 cells per hr):

MetaboliteRate
[3-13C]glutamine consumption20 ± 1
[3-13C]glutamate labeling (apparent)19 ± 2
[2-13C]lactate + [3-13C]lactate production12 ± 1

NMR Spectroscopy of L-Glutamic Acid

13C NMR spectroscopy is used to study L-glutamic acid . The 13C chemical shielding for L-[15N]-glutamic acid includes C-5 at 177.0 ppm . Experimental and theoretical 13C NMR relative chemical shielding data of L-glutamic acid have been documented .

13C Chemical Shifts (ppm):

CarbonNeutral Form (Gas-phase)Neutral Zwitterion Form (Water)Experimental (Bruker Avance 500MHz)
C-526.124.225.4
C-628.129.729.9
C-455.054.953.75
C-1173.3164.7173.76
C-7179.96185.7176.99
1J(15N-CH) (Hz)3.01.96.3

Isotope Ratio Analysis of Glutamic Acid

Isotope ratio analysis of glutamic acid using Orbitrap Exploris provides insights into the isotopocule ratios . The full MS experiment at 120,000 resolution allows characterization of the intact glutamic acid molecule by six isotopocule ratios .

Isotopocule Ratio Analysis:

δ15NAir, OT ‰δ13CVPDB, OT ‰δ2HStd, OT ‰δ18OStd, OT ‰δ15N13CStd,OT ‰δ13C13CStd, OT ‰δ15NAir, Bulk ‰δ13CVPDB, Bulk ‰
SA-1.0±1.6-27.6±1.023.5±3.71.0±1.05.8±6.66.5±2.6-2.6-27.8
USGS 40-7.5±2.9-26.0±1.714.9±8.8-1.6±1.94.7±8.94.6±3.5-4.52-26.1
USGS 4153.2±2.939.0±0.710.6±7.18.0±1.798.9±9.3158.1±7.049.5*37.0*

Comparison with Similar Compounds

Isotopic Variants of L-Glutamic Acid

L-Glutamic acid has multiple isotopic analogs, each enabling distinct applications based on the labeled carbon position:

Compound Name Carbon Position Labeled CAS Number Isotopic Purity Key Applications
[1-13C]-L-Glutamic Acid 1 56-86-0 (unlab.) 99% ¹³C Studies on glycolysis and pyruvate metabolism
[2-13C]-L-Glutamic Acid 2 56-86-0 (unlab.) 99% ¹³C Tracing TCA cycle intermediates
L-Glutamic Acid (3-13C) 3 56-86-0 (unlab.) 99% ¹³C Glutamate dehydrogenase activity assays
[4-13C]-L-Glutamic Acid 4 135053-07-5 99% ¹³C NMR studies of protein-ligand interactions
[5-13C]-L-Glutamic Acid 5 159680-32-7 99% ¹³C Analysis of α-ketoglutarate conversion

Key Findings :

  • The 3-13C variant is uniquely suited for tracking glutamate’s role in nitrogen metabolism due to its proximity to the amino group .
  • In contrast, the 5-13C variant is critical for studying α-ketoglutarate-linked pathways, such as heme biosynthesis .
Stereoisomers and Structural Analogs
Compound Name CAS Number Key Differences from L-Glutamic Acid (3-13C)
D-Glutamic Acid 6893-26-1 Stereoisomer; lacks biological activity in humans
Poly-γ-glutamic Acid 84960-48-5 Polymerized form; used in biodegradable materials
L-Glutamic Acid (unlabeled) 56-86-0 Natural form; no isotopic labeling for tracing

Key Findings :

  • D-Glutamic acid serves as a negative control in enzymatic studies due to its inability to bind mammalian glutamate receptors .
  • Unlabeled L-glutamic acid remains the standard for food additives (INS 620) and flavor enhancement .
Metabolic Behavior in Comparative Studies
  • Upregulation in Stress Responses: Under nitrosative stress (e.g., SNP exposure), both unlabeled and 3-13C L-glutamic acid are upregulated, indicating their role in nitric oxide (NO) signaling .
  • Contrast with Glutathione : Unlike glutathione (downregulated under stress), L-glutamic acid (3-13C) accumulates, suggesting divergent antioxidant vs. metabolic roles .

Preparation Methods

Enzymatic Synthesis Using Isotopically Labeled Precursors

One of the most versatile and widely used methods for preparing 13C-labeled L-glutamic acid, including the 3-13C isotopomer, is enzymatic synthesis. This approach utilizes commercially available purified enzymes to convert isotopically labeled precursors into L-glutamic acid with high stereoselectivity and isotope incorporation.

  • Method Overview :
    The enzymatic method involves incubating 13C-labeled substrates such as pyruvate, acetate, and bicarbonate with enzymes that catalyze the biosynthetic pathways leading to L-glutamic acid. By selecting appropriate labeled precursors, specific carbon atoms in the glutamic acid molecule can be labeled, including the 3-position carbon (the gamma carbon).

  • Key Features :

    • High stereoselectivity ensures the production of optically pure L-glutamic acid.
    • The method allows labeling at any carbon or combination of carbons.
    • Can be performed in a one-pot incubation, facilitating efficient synthesis of millimolar quantities.
  • Research Findings :
    Goux, Rench, and Weber (1993) demonstrated the preparation of L-[3-13C]glutamic acid using this enzymatic approach, confirming the method's efficacy for selective labeling and purity.

Step Description Reagents/Conditions
1 Select isotopically labeled precursors [13C]-pyruvate, [13C]-acetate, bicarbonate
2 Enzymatic conversion Purified enzymes catalyzing glutamate synthesis
3 One-pot incubation Controlled temperature and pH
4 Isolation of labeled L-glutamic acid Purification by standard biochemical methods

Chemical Synthesis via Protection and Esterification Strategies

Chemical synthesis methods for 13C-labeled L-glutamic acid often involve multi-step protection and esterification reactions to introduce the label and protect functional groups during synthesis.

  • Method Overview :
    Starting from commercially available L-glutamic acid labeled at the 3-position with 13C, the molecule undergoes protection of amino and carboxyl groups, followed by esterification to form derivatives such as N-Fmoc-L-Glu-5-13C-γ-tert-butyl ester. These intermediates are useful for further synthetic manipulations or incorporation into peptides.

  • Detailed Procedure :

    • Dissolve L-Glutamic-5-13C acid in aqueous sodium carbonate.
    • React with Fmoc-OSu (9-fluorenyl methyl oxycarbonyl-N-hydroxysuccinimide) in dioxane to protect the amino group.
    • Extract and purify the protected intermediate by acidification and organic solvent extraction.
    • Further esterification steps involve treatment with sulfuric acid, dichloromethane, and isobutylene at low temperatures to form the α-benzyl ester.
    • Purification is achieved by silica gel chromatography.
  • Research Findings :
    This method was detailed in a study focusing on the synthesis of N-Fmoc-L-Glu-5-13C-γ-tert-butyl ester with optimized yields through variations in protection and deprotection steps.

Step Description Reagents/Conditions
1 Dissolution of L-Glutamic-5-13C acid Warm 10% aqueous Na2CO3
2 Amino group protection Fmoc-OSu in dioxane, 24 h, room temp
3 Acidification and extraction 2 M HCl, ethyl acetate
4 Esterification Conc. sulfuric acid, CH2Cl2, isobutylene, -78°C to 25°C, 23 h
5 Purification Silica gel chromatography

Chemical Resolution and Racemization Methods

Another approach to preparing optically pure L-glutamic acid involves chemical resolution of racemic mixtures generated through racemization of esters followed by selective crystallization.

  • Method Overview :

    • L-glutamic acid is first esterified with absolute ethanol under acid catalysis to form L-glutamic acid ethyl ester.
    • This ester is racemized in the presence of a catalyst to produce DL-glutamic acid ethyl ester.
    • The racemate is then reacted with a resolving agent such as L-2,3-dibenzoyltartaric acid to form diastereomeric salts.
    • Separation of these salts allows isolation of the desired enantiomer with high optical purity (>99%).
    • Subsequent amination and hydrolysis yield pure L-glutamic acid.
  • Key Parameters :

    • Reaction temperatures between 60-100 °C for racemization and resolution.
    • Use of bases like dimethylamine or triethylamine in amination steps.
    • Solvents including water, methanol, ethanol, and acetone for various stages.
  • Research Findings :
    A patent (CN1709861A) details this process with specific conditions and reagents, highlighting the effectiveness of this method for producing high-purity L-glutamic acid, which can be adapted for isotopically labeled compounds.

Step Description Reagents/Conditions
1 Esterification of L-glutamic acid Absolute ethanol, acid catalyst
2 Racemization of ester Catalyst, elevated temperature (60-100 °C)
3 Resolution with L-2,3-dibenzoyltartaric acid Water solvent, stirring 0.5-5 h
4 Separation of diastereomeric salts Filtration, washing
5 Amination and hydrolysis Amines (dimethylamine, etc.), solvents (water, methanol)

Derivative Synthesis via Esterification and Protection for Specialized Applications

Recent developments include the synthesis of L-glutamic acid derivatives labeled with 13C, which involve esterification with methanol and protection steps to facilitate further chemical modifications.

  • Method Overview :

    • L-glutamic acid is reacted with methanol and thionyl chloride at controlled temperatures to form L-dimethyl glutamate hydrochloride.
    • This intermediate undergoes further reactions with di-tert-butyl dicarbonate and alkaline solutions to yield protected derivatives.
    • Purification involves extraction, drying, and crystallization steps.
  • Research Findings :
    A 2020 patent (CN111807994A) describes this method with detailed experimental data supporting high yields and purity, suitable for preparing labeled derivatives for research.

Step Description Reagents/Conditions
1 Esterification with methanol Methanol, thionyl chloride, 8-35 °C
2 Concentration and cooling Removal of solvent, room temperature
3 Protection with di-tert-butyl dicarbonate Alkaline solution, ethyl acetate
4 Purification Acid wash, salt water, drying agents

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Enzymatic Synthesis [13C]-labeled pyruvate, acetate, bicarbonate; purified enzymes High stereoselectivity; flexible labeling Requires enzyme availability; scale limitations
Chemical Protection & Esterification Fmoc-OSu, sulfuric acid, isobutylene, chromatography High purity intermediates; useful for peptide synthesis Multi-step; moderate yield
Chemical Resolution & Racemization Ethanol, acid catalyst, L-2,3-dibenzoyltartaric acid, amines Produces optically pure L-glutamic acid Complex separation; racemization step
Derivative Synthesis via Esterification Methanol, thionyl chloride, di-tert-butyl dicarbonate Suitable for derivative preparation Requires careful temperature control

Q & A

Q. How can researchers verify the isotopic purity and chemical stability of L-Glutamic Acid (3-13C) prior to metabolic tracer experiments?

Methodological Answer:

  • Isotopic purity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy to detect the 13C-enriched position at carbon 3, supported by mass spectrometry (MS) for quantitative isotopic abundance analysis (e.g., verifying ≥99% 13C enrichment as specified in product sheets) .
  • Chemical stability should be assessed via high-performance liquid chromatography (HPLC) to detect degradation products, particularly under experimental storage conditions (e.g., pH, temperature). Stability studies should align with protocols for reproducible isotopic labeling .

Q. What are the standard protocols for incorporating L-Glutamic Acid (3-13C) into microbial culture media for isotopic labeling studies?

Methodological Answer:

  • Use sterile filtration to avoid thermal degradation when adding the compound to autoclave-sensitive media. Optimize concentrations based on microbial growth kinetics (e.g., Corynebacterium glutamicum studies suggest 5–20 mM for non-growth-associated production phases) .
  • Validate incorporation efficiency via isotope ratio mass spectrometry (IRMS) of intracellular metabolites after harvest .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) be optimized using L-Glutamic Acid (3-13C) to resolve inconsistencies in 13C labeling patterns observed in central carbon metabolism?

Methodological Answer:

  • Combine tracer experiments with parallel labeling studies (e.g., using [1-13C]- and [3-13C]-glutamic acid) to distinguish between overlapping metabolic pathways.
  • Apply statistical validation (e.g., Monte Carlo sampling) to quantify flux uncertainties. Reference frameworks from C. glutamicum modeling, where experimental 13C distributions were compared with computational predictions to refine flux maps .
  • Use gas chromatography-mass spectrometry (GC-MS) for high-resolution detection of 13C positional labeling in TCA cycle intermediates .

Q. What experimental strategies are recommended to distinguish between enzymatic and non-enzymatic isotope exchange effects when using L-Glutamic Acid (3-13C) in cell-free systems?

Methodological Answer:

  • Conduct time-course experiments to track 13C scrambling in controls (e.g., heat-inactivated enzymes or buffer-only systems).
  • Employ isotopomer-specific assays (e.g., 13C-NMR) to detect non-enzymatic transamination or decarboxylation.
  • Design modular reaction systems to isolate specific enzymatic steps (e.g., glutamate dehydrogenase vs. aminotransferases) .

Q. How should researchers address contradictions between predicted and experimental 13C isotopic distributions in microbial glutamic acid biosynthesis?

Methodological Answer:

  • Reconcile discrepancies by integrating multi-omics data (transcriptomics/proteomics) to identify unaccounted regulatory mechanisms (e.g., post-translational enzyme modifications).
  • Validate computational models using steady-state chemostat cultures to minimize growth phase variability, as demonstrated in C. glutamicum studies .
  • Perform sensitivity analysis on MFA parameters to prioritize experimental refinement (e.g., substrate uptake rates or ATP maintenance coefficients) .

Methodological Resources

  • Literature Review : Use Google Scholar alerts with keywords like "13C-glutamic acid AND metabolic flux" to track recent methodologies .

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  • Experimental Design : Follow frameworks for reproducibility (e.g., A.14-A.16 in ) to document sterilization protocols, analytical calibration, and data normalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.